N-[2-(Benzylsulfanyl)ethyl]acetamide
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Overview
Description
N-[2-(Benzylsulfanyl)ethyl]acetamide is an organic compound that belongs to the class of amides It features a benzylsulfanyl group attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]acetamide typically involves the reaction of benzyl mercaptan with 2-bromoethyl acetate to form 2-(benzylsulfanyl)ethyl acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield this compound. The reaction conditions generally include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide group may also participate in hydrogen bonding with biological molecules, affecting their function. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzylsulfanyl)acetamide
- N-(2-Benzylsulfanyl)propionamide
- N-(2-Benzylsulfanyl)butyramide
Uniqueness
N-[2-(Benzylsulfanyl)ethyl]acetamide is unique due to its specific combination of a benzylsulfanyl group and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
60116-67-8 |
---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-10(13)12-7-8-14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
ZOPLJTNSBKCWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSCC1=CC=CC=C1 |
Origin of Product |
United States |
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